Cas no 1260646-83-0 (3-(5-chlorothiophen-2-yl)azetidine)

3-(5-chlorothiophen-2-yl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Chloro-2-thienyl)azetidine
- Azetidine, 3-(5-chloro-2-thienyl)-
- 3-(5-chlorothiophen-2-yl)azetidine
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- MDL: MFCD17481054
- Inchi: 1S/C7H8ClNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2
- InChI Key: USYQUHBVOVNGPO-UHFFFAOYSA-N
- SMILES: ClC1SC(=CC=1)C1CNC1
3-(5-chlorothiophen-2-yl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984627-1.0g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 1g |
$1485.0 | 2023-05-26 | ||
Enamine | EN300-1984627-0.1g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 0.1g |
$1119.0 | 2023-08-31 | ||
Enamine | EN300-1984627-5g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 5g |
$3687.0 | 2023-08-31 | ||
Enamine | EN300-1984627-0.5g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 0.5g |
$1221.0 | 2023-08-31 | ||
Enamine | EN300-1984627-5.0g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 5g |
$4309.0 | 2023-05-26 | ||
Enamine | EN300-1984627-0.25g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 0.25g |
$1170.0 | 2023-08-31 | ||
Enamine | EN300-1984627-10.0g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 10g |
$6390.0 | 2023-05-26 | ||
Enamine | EN300-1984627-2.5g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 2.5g |
$2492.0 | 2023-08-31 | ||
Enamine | EN300-1984627-0.05g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 0.05g |
$1068.0 | 2023-08-31 | ||
Enamine | EN300-1984627-1g |
3-(5-chlorothiophen-2-yl)azetidine |
1260646-83-0 | 1g |
$1272.0 | 2023-08-31 |
3-(5-chlorothiophen-2-yl)azetidine Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on 3-(5-chlorothiophen-2-yl)azetidine
Professional Introduction to Compound with CAS No 1260646-83-0 and Product Name 3-(5-chlorothiophen-2-yl)azetidine
The compound with the CAS number 1260646-83-0 and the product name 3-(5-chlorothiophen-2-yl)azetidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug discovery and medicinal chemistry. The structural features of this molecule, particularly the presence of a thiophene ring and an azetidine moiety, make it a versatile scaffold for designing novel therapeutic agents.
Recent research in the domain of 3-(5-chlorothiophen-2-yl)azetidine has highlighted its utility as a building block in the synthesis of bioactive molecules. The thiophene ring, known for its aromatic stability and electronic properties, contributes to the overall pharmacological activity of the compound. Moreover, the azetidine ring introduces a rigid structure that can enhance binding affinity to biological targets. This combination of structural elements has led to its exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
In the context of oncology research, 3-(5-chlorothiophen-2-yl)azetidine has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Studies have demonstrated that modifications at the 5-chlorothiophen-2-yl substituent can fine-tune the pharmacokinetic properties of the compound, leading to improved efficacy and reduced toxicity. The ability to modulate these properties makes this molecule a promising candidate for further development into novel anticancer therapies.
Additionally, the compound has shown promise in preclinical studies related to inflammatory diseases. The interaction between 3-(5-chlorothiophen-2-yl)azetidine and inflammatory pathways has been studied extensively, revealing mechanisms that could lead to novel anti-inflammatory agents. The structural versatility of this compound allows for the design of derivatives with enhanced specificity and potency, which is crucial for developing effective treatments for chronic inflammatory conditions.
The synthesis of 3-(5-chlorothiophen-2-yl)azetidine involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the functionalization of the thiophene ring followed by coupling with an azetidine moiety. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
From a computational chemistry perspective, 3-(5-chlorothiophen-2-yl)azetidine has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies provide insights into binding affinities, enzyme kinetics, and drug-receptor interactions. The use of computational methods not only accelerates the drug discovery process but also helps in optimizing lead compounds for clinical trials. This interdisciplinary approach is essential for translating laboratory findings into viable therapeutic options.
The pharmacological profile of 3-(5-chlorothiophen-2-yl)azetidine is further enhanced by its metabolic stability and bioavailability. Research has focused on identifying metabolic pathways that affect the compound's half-life and distribution within the body. By understanding these processes, chemists can design analogs that exhibit improved pharmacokinetic properties. This knowledge is crucial for developing drugs that maintain efficacy while minimizing side effects.
In conclusion, 3-(5-chlorothiophen-2-yl)azetidine represents a significant contribution to pharmaceutical chemistry due to its structural complexity and potential therapeutic applications. The combination of a thiophene ring and an azetidine moiety provides a versatile scaffold for designing novel bioactive molecules. Ongoing research continues to explore its applications in oncology, inflammation, and other therapeutic areas, making it a compound of great interest in medicinal chemistry.
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